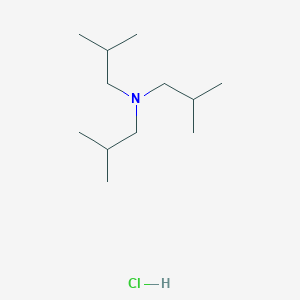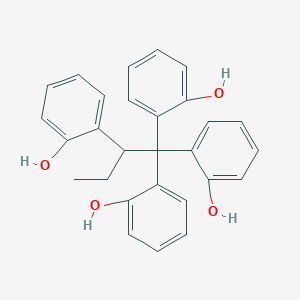
2,2',2'',2'''-(Butane-1,1,1,2-tetrayl)tetraphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’‘,2’‘’-(Butane-1,1,1,2-tetrayl)tetraphenol is an organic compound characterized by its unique structure, which includes four phenol groups attached to a central butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Butane-1,1,1,2-tetrayl)tetraphenol typically involves the reaction of butane-1,1,1,2-tetrayl chloride with phenol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Butane-1,1,1,2-tetrayl chloride+4Phenol→2,2′,2′′,2′′′−(Butane−1,1,1,2−tetrayl)tetraphenol+4HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as distillation and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’‘,2’‘’-(Butane-1,1,1,2-tetrayl)tetraphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives of the original compound
Scientific Research Applications
2,2’,2’‘,2’‘’-(Butane-1,1,1,2-tetrayl)tetraphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenol groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with multiple phenolic groups.
Industry: Utilized in the production of polymers and resins, where its unique structure imparts desirable properties to the final products.
Mechanism of Action
The mechanism of action of 2,2’,2’‘,2’‘’-(Butane-1,1,1,2-tetrayl)tetraphenol is primarily related to its phenol groups. These groups can donate hydrogen atoms, making the compound an effective antioxidant. The molecular targets and pathways involved include:
Antioxidant Activity: The phenol groups can neutralize free radicals, preventing oxidative damage to cells and tissues.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylethylene: Similar structure but with an ethylene backbone instead of butane.
Tetraphenylmethane: Contains a methane backbone with four phenyl groups.
Tetraphenylsilane: Silicon atom at the center with four phenyl groups attached.
Uniqueness
2,2’,2’‘,2’‘’-(Butane-1,1,1,2-tetrayl)tetraphenol is unique due to its butane backbone, which provides different steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and applications in various fields.
Properties
CAS No. |
113588-12-8 |
|---|---|
Molecular Formula |
C28H26O4 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[1,1,1-tris(2-hydroxyphenyl)butan-2-yl]phenol |
InChI |
InChI=1S/C28H26O4/c1-2-20(19-11-3-7-15-24(19)29)28(21-12-4-8-16-25(21)30,22-13-5-9-17-26(22)31)23-14-6-10-18-27(23)32/h3-18,20,29-32H,2H2,1H3 |
InChI Key |
JNAZWELHQAGDGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1O)C(C2=CC=CC=C2O)(C3=CC=CC=C3O)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



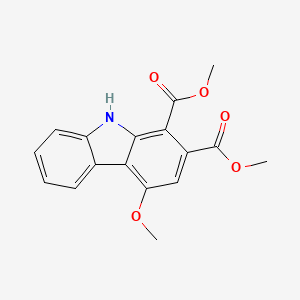
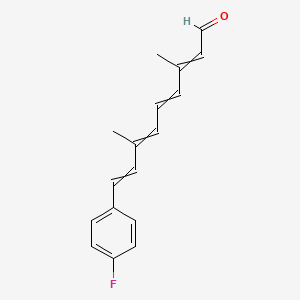
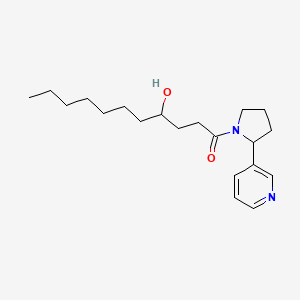
![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)
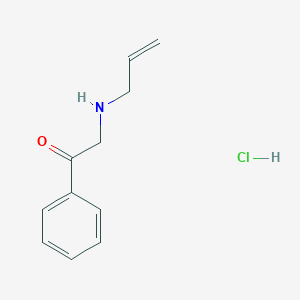
![1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane](/img/structure/B14307806.png)
![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)
![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)

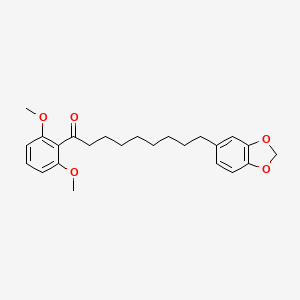
![Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate](/img/structure/B14307836.png)
